molecular formula C7H9ClN2O B1488926 4-Chloro-6-ethoxy-2-methylpyrimidine CAS No. 1248229-24-4

4-Chloro-6-ethoxy-2-methylpyrimidine

Cat. No.: B1488926
CAS No.: 1248229-24-4
M. Wt: 172.61 g/mol
InChI Key: DLCZMZFAKWMXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-ethoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-ethoxy-2-methylpyrimidine plays a role in biochemical reactions as a multifunctional scaffold. It can undergo nucleophilic aromatic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules . This compound interacts with various enzymes and proteins, particularly those involved in nucleic acid metabolism. For instance, it can act as a substrate for enzymes that catalyze the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key enzymes in these pathways, this compound can affect gene expression and cellular metabolism . In certain cell types, it has been shown to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This binding can lead to the inhibition or activation of enzymes involved in critical cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level must be reached before noticeable biological effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on its affinity for different cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular machinery. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and function within the cell, contributing to its overall biochemical effects .

Biological Activity

4-Chloro-6-ethoxy-2-methylpyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C8H10ClN3O
  • Molecular Weight : 187.64 g/mol
  • CAS Number : 1248229-24-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The presence of the chloro and ethoxy groups enhances its reactivity and binding affinity to target sites.

Antiviral Activity

Research indicates that this compound has shown promise as an inhibitor of HIV replication. A study demonstrated that this compound effectively reduced viral load in cell cultures, suggesting its potential as an antiviral agent against HIV .

Anticancer Properties

Preliminary investigations have indicated that this pyrimidine derivative may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes critical for the proliferation of certain pathogens and cancer cells .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of this compound against HIV. The compound was tested in various concentrations on infected cell lines. Results indicated a significant reduction in viral replication at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on cancer therapy, the cytotoxic effects of the compound were assessed using several cancer cell lines, including breast and lung cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM across different cell lines .

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Target
Antiviral (HIV)5Infected Cell Lines
Cytotoxicity (Cancer)15 - 25Breast & Lung Cancer

Properties

IUPAC Name

4-chloro-6-ethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-11-7-4-6(8)9-5(2)10-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCZMZFAKWMXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-ethoxy-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-ethoxy-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-ethoxy-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-ethoxy-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-ethoxy-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-ethoxy-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.